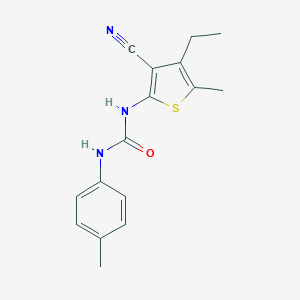
N-(3-cyano-4-ethyl-5-methylthien-2-yl)-N'-(4-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4-ethyl-5-methylthien-2-yl)-N'-(4-methylphenyl)urea, commonly known as compound A, is a synthetic chemical compound that has been widely studied for its potential applications in various fields of science. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of compound A involves the inhibition of certain enzymes and signaling pathways in the body. Specifically, it has been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Compound A has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using compound A in lab experiments is its relatively low toxicity and high stability. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on compound A. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a tool for studying the role of protein kinases in various cellular processes. Additionally, further studies on the pharmacokinetics and pharmacodynamics of compound A could lead to the development of more effective treatments for a variety of diseases.
Métodos De Síntesis
The synthesis of compound A involves the reaction of 4-methylphenyl isocyanate with 3-cyano-4-ethyl-5-methylthiophene-2-carboxylic acid, followed by the addition of a base to form the final product. The synthesis of compound A has been extensively studied and optimized to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
Compound A has been studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. It has been found to have potential as an anticancer agent, as well as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
Fórmula molecular |
C16H17N3OS |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
1-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C16H17N3OS/c1-4-13-11(3)21-15(14(13)9-17)19-16(20)18-12-7-5-10(2)6-8-12/h5-8H,4H2,1-3H3,(H2,18,19,20) |
Clave InChI |
LPQNRQWIOWRGCG-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C#N)NC(=O)NC2=CC=C(C=C2)C)C |
SMILES canónico |
CCC1=C(SC(=C1C#N)NC(=O)NC2=CC=C(C=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B259370.png)
![N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B259371.png)


![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine](/img/structure/B259378.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B259379.png)

![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B259381.png)
![N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B259382.png)

